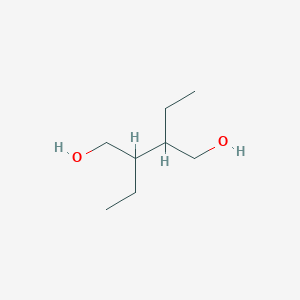

2,3-Diethylbutane-1,4-diol

Description

Significance of Vicinal Diols in Synthetic Chemistry

Vicinal diols, or glycols, are of considerable importance in synthetic organic chemistry due to their versatile reactivity. The two hydroxyl groups can be synthetically manipulated to introduce a variety of other functional groups, making them valuable intermediates in the synthesis of complex molecules. nih.govwikipedia.orgwikipedia.org They can serve as precursors for the formation of epoxides, aldehydes, ketones, and various heterocyclic compounds. wikipedia.orglibretexts.org

One of the key applications of vicinal diols is their use as protecting groups for carbonyl compounds. wikipedia.org The reaction of a diol with a ketone or aldehyde forms a cyclic acetal, which is stable under basic and nucleophilic conditions, thus protecting the carbonyl group from unwanted reactions during a multi-step synthesis. The protecting group can be readily removed under acidic conditions.

Furthermore, the stereochemistry of vicinal diols is crucial. The ability to control the spatial arrangement of the two hydroxyl groups, either syn (on the same side) or anti (on opposite sides) to each other, is a powerful tool in asymmetric synthesis, allowing for the construction of specific stereoisomers of a target molecule. nih.gov This stereochemical control is often achieved through methods like the Sharpless asymmetric dihydroxylation. wikipedia.orgwikipedia.org

Historical Context of Research on Diols with Diethyl Substituents

The historical development of diol synthesis has been a journey of increasing sophistication and control. Early methods often involved the direct oxidation of alkenes with strong oxidizing agents like potassium permanganate (B83412), which, while effective, often led to over-oxidation and a mixture of products. libretexts.org

A significant advancement came with the development of osmium tetroxide (OsO₄) as a reagent for the syn-dihydroxylation of alkenes. wikipedia.orglibretexts.org However, the toxicity and high cost of osmium tetroxide were major drawbacks. This led to the development of catalytic methods, such as the Upjohn dihydroxylation, which uses a catalytic amount of OsO₄ in conjunction with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). wikipedia.org

A landmark in the history of diol synthesis was the development of the Sharpless asymmetric dihydroxylation in the 1980s. wikipedia.orgwikipedia.org This method utilizes a chiral ligand to direct the dihydroxylation of an alkene, leading to the formation of a specific enantiomer of the diol. This breakthrough provided chemists with a reliable tool for introducing chirality in a predictable manner.

While specific historical research focusing on diols with diethyl substituents is not well-documented, the general advancements in diol synthesis are directly applicable. The synthesis of 2,3-diethylbutane-1,4-diol would likely employ these modern catalytic and stereoselective methods to control the arrangement of the ethyl and hydroxyl groups. The steric hindrance provided by the ethyl groups would be a key consideration in the choice of catalyst and reaction conditions. rsc.org

Overview of Current Research Trajectories for this compound

Although specific research on this compound is limited, we can infer potential research trajectories based on its structure and the known applications of similar sterically hindered vicinal diols.

Asymmetric Catalysis: The chiral variants of this compound could serve as valuable chiral ligands in asymmetric catalysis. The C2-symmetry of the (2R,3R) and (2S,3S) isomers, combined with the steric bulk of the ethyl groups, could lead to high enantioselectivity in metal-catalyzed reactions. Research in this area would involve synthesizing the chiral diol and then coordinating it to various metal centers to test its efficacy as a catalyst in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. researchgate.net

Polymer Chemistry: Diols are fundamental building blocks in the synthesis of polyesters and polyurethanes. science-revision.co.ukdocbrown.infoonline-learning-college.com The incorporation of this compound into a polymer backbone could impart unique properties. The ethyl groups would likely increase the polymer's amorphous character, potentially leading to materials with lower crystallinity, enhanced solubility in organic solvents, and altered thermal properties compared to polymers made from linear diols like 1,4-butanediol (B3395766). Research would focus on the synthesis of such polymers and the characterization of their physical and mechanical properties.

Synthesis of Novel Heterocycles: The vicinal diol functionality can be a starting point for the synthesis of various heterocyclic compounds. For example, through a series of chemical transformations, this compound could be converted into substituted tetrahydrofurans, dioxolanes, or other ring systems. The specific stereochemistry of the diol would be translated into the stereochemistry of the resulting heterocycle, providing a route to enantiomerically pure compounds with potential biological activity.

Table 1: Predicted Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 5 |

| Exact Mass | 146.130679813 g/mol |

| Monoisotopic Mass | 146.130679813 g/mol |

| Topological Polar Surface Area | 40.5 Ų |

| Heavy Atom Count | 10 |

| Complexity | 89.3 |

Data sourced from PubChem CID 23112411. These are computationally predicted values.

Structure

3D Structure

Properties

CAS No. |

74854-18-5 |

|---|---|

Molecular Formula |

C8H18O2 |

Molecular Weight |

146.23 g/mol |

IUPAC Name |

2,3-diethylbutane-1,4-diol |

InChI |

InChI=1S/C8H18O2/c1-3-7(5-9)8(4-2)6-10/h7-10H,3-6H2,1-2H3 |

InChI Key |

ZCKVAJCGPPVONU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CO)C(CC)CO |

Origin of Product |

United States |

Stereochemical Investigations of 2,3 Diethylbutane 1,4 Diol

Enantiomeric and Diastereomeric Forms of 2,3-Diethylbutane-1,4-diol

This compound possesses two chiral centers at positions 2 and 3 of the butane (B89635) chain. The presence of these two stereocenters gives rise to a set of stereoisomers. Specifically, the molecule can exist as a pair of enantiomers and a meso compound, which is a diastereomer of the enantiomeric pair.

The enantiomers are non-superimposable mirror images of each other and are designated based on the absolute configuration (R or S) at each chiral center. The two enantiomeric forms of this compound are (2R,3R)-2,3-diethylbutane-1,4-diol and (2S,3S)-2,3-diethylbutane-1,4-diol. These molecules will rotate plane-polarized light in equal but opposite directions.

In addition to the enantiomeric pair, a meso form exists, which is designated as (2R,3S)-2,3-diethylbutane-1,4-diol. This molecule is superimposable on its mirror image, despite having chiral centers, due to an internal plane of symmetry. Consequently, the meso form is achiral and does not exhibit optical activity. The relationship between these stereoisomers is critical in synthetic strategies aiming to produce a single, desired isomer.

Table 1: Stereoisomers of this compound

| Stereoisomer | Absolute Configuration | Chirality |

|---|---|---|

| Enantiomer 1 | (2R,3R) | Chiral |

| Enantiomer 2 | (2S,3S) | Chiral |

Methods for Assignment of Absolute and Relative Configurations

Determining the precise three-dimensional arrangement of atoms in stereoisomers is a critical aspect of chemical analysis. Various techniques are employed to assign the absolute and relative configurations of molecules like this compound.

Applications in Natural Product Degradation and Stereochemical Proof

Historically, the determination of the stereochemistry of complex natural products often involved chemical degradation to smaller, more easily identifiable fragments. While no specific instances of natural product degradation yielding this compound for stereochemical proof are prominently documented in readily available literature, this classical approach remains a powerful tool in structural elucidation. The principle involves breaking down a large, unknown molecule into smaller, known chiral fragments. By determining the stereochemistry of these fragments, the stereochemistry of the original natural product can often be inferred.

Derivatization for Stereochemical Determination

To facilitate the determination of stereochemistry, particularly by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, chiral molecules like the stereoisomers of this compound are often converted into diastereomeric derivatives. This is achieved by reacting the diol with a chiral derivatizing agent of known absolute configuration. The resulting diastereomers will have distinct physical properties, including different NMR spectra, which can be analyzed to deduce the stereochemistry of the original diol. Common chiral derivatizing agents for diols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and camphorsulfonic acid.

Chiral Recognition Strategies in this compound Analysis

The separation and analysis of the different stereoisomers of this compound rely on chiral recognition techniques. Chiral chromatography is a primary method for resolving enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of CSP is critical and depends on the specific structure of the analyte. For diols, CSPs based on polysaccharides, such as cellulose (B213188) or amylose (B160209) derivatives, are often effective.

Gas chromatography (GC) using a chiral column can also be employed for the analysis of volatile derivatives of this compound. Furthermore, NMR spectroscopy in the presence of chiral solvating agents or chiral shift reagents can be used to differentiate between enantiomers by inducing chemical shift differences in their respective spectra.

Implications of Stereochemistry in Chemical Transformations

The stereochemistry of this compound has significant implications for its reactivity and use in chemical synthesis. The spatial arrangement of the hydroxyl and ethyl groups influences the molecule's ability to participate in reactions. For instance, in reactions where the two hydroxyl groups are involved, such as the formation of cyclic acetals or ketals, the relative stereochemistry (syn for the meso form and anti for the enantiomers) will affect the rate and feasibility of the reaction, as well as the stereochemistry of the resulting product.

When used as a chiral building block or ligand in asymmetric synthesis, the specific stereoisomer of this compound employed will dictate the stereochemical outcome of the transformation. The C2-symmetry of the (2R,3R) and (2S,3S) enantiomers can be particularly advantageous in creating a well-defined chiral environment for asymmetric catalysis. The distinct stereochemical and physical properties of each isomer underscore the importance of stereocontrolled synthesis and analysis for any potential application of this compound.

Synthetic Methodologies for 2,3 Diethylbutane 1,4 Diol

General Strategies for 1,4-Diol Formation

The synthesis of 1,4-diols, including 2,3-diethylbutane-1,4-diol, can be approached through several fundamental transformations. One common strategy involves the reduction of appropriate precursors such as dicarboxylic acids, diesters, or γ-hydroxy esters. For instance, the reduction of a suitably substituted succinic acid derivative, diethylsuccinic acid, would yield this compound.

Another prevalent method is the dihydroxylation of a corresponding diene. The catalytic 1,4-dihydroxylation of 1,3-dienes is a valuable process, though it has been a challenging transformation to achieve with high selectivity. nih.gov Research into the platinum-catalyzed diboration of 1,3-dienes, followed by oxidation, has shown promise in providing chiral 2-butene-1,4-diols, which can subsequently be hydrogenated to the saturated 1,4-diol. nih.gov

Furthermore, the selective hydrogenation of 2-butyne-1,4-diol (B31916) derivatives is a viable route. chemicalbook.com While this is a common industrial method for producing 2-butene-1,4-diol (B106632), the principles can be applied to appropriately substituted alkynes to generate a range of 1,4-diols. chemicalbook.com For this compound, this would necessitate starting with 3,4-diethyl-2-butyne-1,4-diol.

The hydroalkylation of dienes represents another atom-economical approach to C-C bond formation and the generation of diol precursors. nih.gov Catalytic methods have been developed for the hydroalkylation of dienes with various nucleophiles, which can then be converted to the corresponding diols. nih.gov

Stereoselective Synthesis of this compound

Achieving stereochemical control is a critical aspect of synthesizing complex molecules like this compound, which contains two stereocenters. This allows for the selective production of specific stereoisomers.

Asymmetric Synthetic Approaches

Asymmetric synthesis aims to create a specific enantiomer of a chiral molecule. The asymmetric 1,4-dihydroxylation of 1,3-dienes, initiated by a platinum-catalyzed enantioselective diboration, is a notable approach. nih.gov This method can produce chiral 2-butene-1,4-diols with high enantiomeric purity, which are valuable intermediates for the synthesis of chiral saturated 1,4-diols. nih.gov

For C2-symmetric diols, such as the (2R,3R) or (2S,3S) isomers of this compound, specific asymmetric strategies are employed. For example, C2-symmetric dinickel catalysts have been utilized in enantioselective cycloadditions, demonstrating the potential of such catalysts in controlling stereochemistry. nih.gov The synthesis of C2-symmetric and meso-amino alcohols has been achieved through double asymmetric iodoamination, a strategy that could be adapted for the synthesis of corresponding diols. rsc.org

Diastereoselective Control in Carbon-Carbon Bond Formation

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. A tandem allylboration-allenylboration sequence has been shown to be a highly diastereoselective method for the synthesis of 1,4-diols. nih.govacs.org This reaction proceeds through an allenylboronate intermediate with two stereogenic units, leading to the formation of 1,4-diols with high diastereoselectivity. nih.govacs.org

The catalytic hydroalkylation of dienes with 1,3-oxazol-5(4H)-ones, catalyzed by rhodium complexes, is another efficient and diastereoselective method. nih.govnih.gov This reaction can generate products with two contiguous stereocenters in high yields and with excellent diastereomeric ratios. nih.govnih.gov

The synthesis of vicinal diols with specific diastereoselectivity can also be achieved through nickel-catalyzed reductive coupling of dienol ethers and aldehydes. acs.org This method allows for the selective formation of either syn or anti diastereomers of the monoprotected vicinal diol products. acs.org

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org These auxiliaries can bias the stereoselectivity of subsequent transformations and can typically be recovered for reuse. wikipedia.org

Evans-type oxazolidinone auxiliaries are widely used in asymmetric aldol (B89426) reactions to set the absolute stereochemistry of new stereocenters. youtube.com This strategy could be applied to construct the carbon backbone of this compound with high stereocontrol. The synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, a C2-symmetric vicinal diol, has been reported to be an excellent auxiliary for boronic acids, showcasing the utility of such diols in asymmetric synthesis. researchgate.net

Enzymatic Dissymmetrization and Kinetic Resolution Techniques

Enzymatic methods offer high selectivity and mild reaction conditions for the synthesis of chiral compounds. Enzymatic kinetic resolution is a key technique for synthesizing enantiomerically pure diols. acs.org This process involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Biochemical methods, such as the enzymatic reduction of 1,3-diketones and enzymatic kinetic resolution, are essential for the synthesis of enantioselective diols. acs.org These methods are particularly valuable for producing chiral diols that can be used as building blocks in the synthesis of biologically active molecules. acs.orgnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of 1,4-diols. Various metal-based catalysts have been developed to promote key transformations.

Platinum-based catalysts have been successfully employed for the selective hydrogenation of 2-butyne-1,4-diol to 2-butene-1,4-diol. chemicalbook.com A silicon carbide-supported platinum catalyst with a low loading of platinum exhibited outstanding selectivity under mild conditions. chemicalbook.com

Rhodium catalysts, particularly those supported by carbodicarbene (CDC) ligands, have been shown to be effective in the diastereoselective hydroalkylation of dienes. nih.gov These catalysts can operate under mild conditions and tolerate a range of functional groups. nih.gov

Nickel-catalyzed reactions have also emerged as powerful tools. A nickel-catalyzed reductive coupling of dienol ethers and aldehydes provides access to monoprotected vicinal diols with high diastereo- and enantioselectivity. acs.org Furthermore, C2-symmetric dinickel catalysts have been developed for enantioselective cycloadditions. nih.gov

The synthesis of 1,4-diazacycles from diols and diamines via a hydrogen-borrowing mechanism using a ruthenium catalyst highlights the potential of this catalyst in diol transformations. digitellinc.com

Below is a table summarizing some of the catalytic approaches applicable to 1,4-diol synthesis:

| Catalytic System | Reaction Type | Substrate | Product | Key Features |

| Pt/SiC | Selective Hydrogenation | 2-Butyne-1,4-diol | 2-Butene-1,4-diol | High selectivity, mild conditions. chemicalbook.com |

| (CDC)-Rh | Hydroalkylation | Dienes | α,α-Disubstituted allylic amino acid precursors | High diastereoselectivity, mild conditions. nih.gov |

| Ni(cod)₂ with phosphine (B1218219) ligands | Reductive Coupling | Dienol ethers and aldehydes | Monoprotected vicinal diols | Access to both syn and anti diastereomers. acs.org |

| Pt-catalyzed | Diboration/Oxidation | 1,3-Dienes | Chiral 2-Butene-1,4-diols | Enantioselective, forms valuable chiral intermediates. nih.gov |

| Ru-based catalyst | Hydrogen-borrowing N-alkylation | Diols and diamines | 1,4-Diazacycles | Atom-economical, water as a byproduct. digitellinc.com |

Homogeneous Catalysis

Homogeneous catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound, primarily through the precise control of reactivity and selectivity. A key strategy involves the hydroformylation of an appropriate alkene precursor, followed by reduction.

The hydroformylation reaction, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene, typically using a rhodium or cobalt catalyst in the presence of syngas (a mixture of carbon monoxide and hydrogen). wikipedia.org For the synthesis of this compound, a plausible precursor would be 3,4-diethyl-1-hexene. Hydroformylation of this alkene would yield a mixture of aldehydes, which upon subsequent reduction would provide the target diol.

A tandem hydroformylation-hydrogenation sequence using a single catalyst system capable of promoting both transformations is an attractive approach. nih.govrsc.org Rhodium-based catalysts, often in conjunction with specific ligands, have shown efficacy in such one-pot processes. nih.gov The choice of ligand is crucial in controlling the regioselectivity of the hydroformylation step to favor the formation of the terminal aldehyde required for the 1,4-diol structure.

Another potential homogeneous catalytic route involves the dimerization and functionalization of smaller building blocks. For instance, the coupling of two molecules of 2-butanone (B6335102) could theoretically lead to the carbon skeleton of this compound, which would then require selective reduction of the ketone functionalities. However, controlling the regioselectivity of such coupling reactions can be challenging.

Recent advancements in C-H activation and functionalization using homogeneous catalysts also present a potential, albeit more complex, avenue. nih.govnih.gov An iridium-catalyzed C-H silylation of an unactivated C(sp³)-H bond in a suitable precursor, followed by oxidation, has been demonstrated for the synthesis of 1,4-diols from 1-alkenes. nih.govnih.gov

Table 1: Potential Homogeneous Catalytic Approaches for this compound Synthesis

| Catalytic Strategy | Precursor Example | Catalyst System (Illustrative) | Key Transformation(s) |

| Hydroformylation-Reduction | 3,4-diethyl-1-hexene | Rhodium carbonyl complex | Hydroformylation, Hydrogenation |

| Tandem Reductive Hydroformylation | 3,4-diethyl-1-hexene | Rhodium/amine system | Hydroformylation, in-situ Hydrogenation |

| C-H Functionalization | Alkane with suitable directing group | Iridium complex | C-H silylation, Oxidation |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst recovery and recycling. For the synthesis of this compound, heterogeneous catalysts would primarily be employed in the reduction of a suitable dicarbonyl precursor or the hydrogenation of a diepoxide.

A plausible route involves the catalytic hydrogenation of diethylsuccinic acid or its ester derivatives. Supported metal catalysts, such as copper-palladium alloys on supports like hydroxyapatite, have demonstrated high selectivity in the hydrogenation of succinic acid to 1,4-butanediol (B3395766). acs.orgresearchgate.net A similar approach could be envisioned for the corresponding diethyl-substituted substrate. The choice of metal and support can significantly influence the selectivity towards the desired diol over other reduction products. rsc.org

Another potential pathway involves the epoxidation of a suitable diene, such as 3,4-diethyl-1,5-hexadiene, to form a diepoxide. Subsequent catalytic hydrogenation of the diepoxide can yield the 1,4-diol. Catalysts for this step would need to be carefully selected to avoid the formation of other diol isomers. For instance, the hydrogenation of 1,3-butadiene (B125203) diepoxide to 1,4-butanediol has been achieved using catalysts containing elements from group Ib, VIIb, or VIIIb of the periodic table, excluding palladium and platinum which favor the formation of 2,3-butanediol (B46004). google.com

Table 2: Potential Heterogeneous Catalytic Approaches for this compound Synthesis

| Catalytic Strategy | Precursor Example | Catalyst System (Illustrative) | Key Transformation(s) |

| Hydrogenation of Dicarboxylic Acid | Diethylsuccinic acid | Cu-Pd/Hydroxyapatite | Carboxylic acid reduction |

| Hydrogenation of Diepoxide | 3,4-Diethyl-1,5-hexadiene diepoxide | Supported Group Ib, VIIb, or VIIIb metal | Epoxide ring opening and reduction |

Chemoenzymatic Transformations

Chemoenzymatic strategies combine the selectivity of enzymes with the efficiency of chemical synthesis to produce complex molecules, often with high stereocontrol. For the synthesis of chiral this compound, enzymatic reactions could be pivotal.

One approach involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a prochiral diketone precursor, such as 2,3-diethyl-1,4-butanedione. ADHs can exhibit high diastereo- and enantioselectivity in the reduction of dicarbonyl compounds to the corresponding diols. researchgate.netmdpi.com The choice of the specific ADH and the reaction conditions would be critical in determining the stereochemical outcome.

Another chemoenzymatic route could involve the dioxygenase-catalyzed cis-dihydroxylation of a suitable unsaturated precursor. Bacterial dioxygenases are known to catalyze the enantioselective dihydroxylation of a wide range of substrates. nih.govrsc.org A multi-step synthesis could be designed where a precursor containing a double bond at the appropriate position is subjected to enzymatic dihydroxylation to install the two hydroxyl groups with the desired stereochemistry.

Furthermore, engineered enzyme cascades offer a promising avenue for the conversion of diols to other functional groups, which could be relevant in a multi-step synthesis. For example, an alcohol dehydrogenase can be combined with a transaminase and an alanine (B10760859) dehydrogenase to convert a diol to an amino alcohol. rsc.org While not a direct synthesis of the target diol, such transformations highlight the potential of enzymes in complex molecular synthesis.

Table 3: Potential Chemoenzymatic Approaches for this compound Synthesis

| Enzymatic Strategy | Precursor Example | Enzyme Class (Illustrative) | Key Transformation |

| Asymmetric Reduction | 2,3-Diethyl-1,4-butanedione | Alcohol Dehydrogenase (ADH) | Ketone reduction |

| cis-Dihydroxylation | Unsaturated precursor | Dioxygenase | Alkene dihydroxylation |

Novel Synthetic Route Development and Optimization

The development of novel synthetic routes for this compound would likely focus on improving efficiency, selectivity, and sustainability. One area of exploration is the use of CO2 as a C1 source for the hydroxymethylation of alkenes. acs.org A dual rhodium/ruthenium catalyst system has been shown to effectively convert alkenes to linear alcohols using CO2 and H2, and this methodology could potentially be adapted for the synthesis of diols. acs.org

Optimization of existing methods would involve screening of catalyst systems and reaction conditions. For homogeneous catalysis, the development of new ligands for rhodium or other transition metals could enhance the regioselectivity of hydroformylation. In heterogeneous catalysis, the composition and morphology of the catalyst support can have a significant impact on the reaction outcome and could be a focus of optimization studies. rsc.org

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies offer elegant approaches to building molecular complexity.

A convergent synthesis of this compound would involve the preparation of two or more fragments of the molecule separately, which are then coupled together in the final stages of the synthesis. For example, a strategy could be devised where a C4 fragment containing one hydroxyl group is coupled with another C4 fragment, also functionalized, to form the C8 backbone of the target molecule. A pentenyl dianion-based strategy has been reported for the convergent synthesis of ene-1,5-diols, which could potentially be adapted. dntb.gov.ua

A divergent synthesis would start from a common intermediate that can be selectively transformed into different target molecules, including this compound. For instance, a protocol involving the rhodium-catalyzed C-H functionalization of indoles with acryloyl silanes has been shown to proceed divergently to afford either alkylation or alkenylation products by tuning the reaction conditions. nih.gov A similar switchable catalytic system could potentially be developed to control the functionalization of a precursor, leading to different substituted diols. The selective functionalization of diols using organocatalysis is also an area of active research that could be applied in a divergent approach. rsc.org

Reactivity and Derivatization Chemistry of 2,3 Diethylbutane 1,4 Diol

Transformations Involving Primary Hydroxyl Groups

The primary hydroxyl groups are the main sites of reactivity in 2,3-diethylbutane-1,4-diol, undergoing a variety of transformations typical of primary alcohols.

Oxidation: The primary alcohols of this compound can be oxidized to yield aldehydes or, under stronger conditions, dicarboxylic acids. The choice of oxidizing agent determines the final product. For instance, mild oxidation, often employing reagents like pyridinium (B92312) chlorochromate (PCC), would be expected to yield the corresponding dialdehyde, 2,3-diethylsuccinaldehyde. More potent oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the formation of 2,3-diethylsuccinic acid. nih.govrsc.org The presence of the two ethyl groups can sterically hinder the approach of the oxidant, potentially requiring more forcing conditions compared to unsubstituted 1,4-butanediol (B3395766).

Esterification: this compound readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding diester. google.comnih.gov For example, reaction with two equivalents of acetic acid would produce 2,3-diethylbutane-1,4-diyl diacetate. The reaction proceeds in a stepwise manner, forming the monoester as an intermediate. researchgate.net The rate of esterification may be slightly slower than that of less sterically hindered diols. researchgate.net

Etherification: The hydroxyl groups can be converted to ethers via Williamson ether synthesis, where the diol is first treated with a strong base (e.g., sodium hydride) to form the dialkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed dehydration of the diol can lead to the formation of ethers, though this can be complicated by competing intramolecular cyclization and intermolecular polymerization pathways. organic-chemistry.orgrsc.org

Intermolecular and Intramolecular Reaction Pathways

The bifunctional nature of this compound allows for both intramolecular and intermolecular reactions, with the outcome often dependent on reaction conditions such as concentration and temperature.

At high concentrations, intermolecular reactions are favored, leading to the formation of polymers. For example, condensation polymerization with a dicarboxylic acid would yield a polyester. nih.gov Similarly, intermolecular etherification can produce polyethers. researchgate.net The ethyl substituents would be expected to influence the physical properties of the resulting polymers, such as their crystallinity and melting point, likely leading to more amorphous materials compared to polymers derived from 1,4-butanediol. researchgate.net

Conversely, at low concentrations, intramolecular reactions are more likely. The most significant intramolecular reaction for this compound is cyclization to form a substituted tetrahydrofuran (B95107). organic-chemistry.orgnih.govresearchgate.net Acid-catalyzed dehydration would be expected to produce 3,4-diethyltetrahydrofuran. The stereochemistry of the starting diol (meso or dl) would influence the stereochemistry of the resulting cyclic ether.

| Reaction Type | Favored Conditions | Expected Product(s) |

| Intermolecular | High concentration | Polyesters (with diacids), Polyethers |

| Intramolecular | Low concentration, Acid catalyst | 3,4-Diethyltetrahydrofuran |

Carbon-Carbon Bond Forming and Cleaving Reactions

While the carbon-carbon backbone of this compound is generally stable, specific reactions can lead to its cleavage. Oxidative cleavage of C-C bonds is a well-known reaction for vicinal diols (1,2-diols) using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). libretexts.orgyoutube.comyoutube.com However, for a 1,4-diol like this compound, such a direct cleavage between the hydroxyl-bearing carbons is not a standard transformation. Cleavage of the C-C bonds would typically require more drastic conditions, such as pyrolysis or certain catalytic processes that are not commonly employed for this class of compounds. nih.gov

Carbon-carbon bond forming reactions at the carbons bearing the hydroxyl groups are not typical for this saturated diol without prior functionalization.

Rearrangement Reactions (e.g., Pinacol (B44631) Rearrangement Analogs)

The pinacol rearrangement is a classic reaction of vicinal (1,2) diols that involves dehydration and a 1,2-alkyl or -aryl shift to form a ketone. wikipedia.orgmasterorganicchemistry.combyjus.com For a non-vicinal diol like this compound, a direct analog of the pinacol rearrangement is not expected. The mechanism requires the formation of a carbocation adjacent to a carbon bearing a hydroxyl group. While acid-catalyzed dehydration of one of the primary hydroxyls would form a primary carbocation, this is a high-energy intermediate. A subsequent hydride or alkyl shift to form a more stable carbocation could potentially initiate other rearrangements, but a classic pinacol-type product is unlikely. Studies on the dehydration of 2,3-butanediol (B46004), a close analog, show that the major pathway is a pinacol rearrangement to form methyl ethyl ketone. researchgate.net However, the 1,4-disposition of the hydroxyl groups in this compound fundamentally alters the potential rearrangement pathways.

Formation of Cyclic Derivatives and Heterocycles

Beyond the formation of tetrahydrofuran derivatives, this compound can be used to synthesize other heterocyclic systems.

Reactions with Phosphorus Reagents for Dioxaphospholane Formation

The reaction of diols with phosphorus reagents is a common method for the synthesis of phosphorus-containing heterocycles. This compound would be expected to react with phosphorus trichloride (B1173362) (PCl₃) in the presence of a base to form a cyclic phosphite (B83602). However, due to the 1,4-relationship of the hydroxyl groups, a five-membered dioxaphospholane ring is not the direct product. Instead, a larger, seven-membered ring (a 1,3,2-dioxaphosphepane derivative) would be formed. The formation of five-membered dioxaphospholanes specifically requires 1,2-diols. masterorganicchemistry.combyjus.com The reaction with PCl₃ would yield 2-chloro-4,5-diethyl-1,3,2-dioxaphosphepane. Subsequent reaction with an alcohol would lead to the corresponding phosphite ester.

Complexation with Metal Centers (e.g., Aluminum Complexes)

The two hydroxyl groups of this compound can act as a bidentate ligand to coordinate with metal centers, such as aluminum. The reaction with aluminum alkyls (e.g., trimethylaluminum, AlMe₃) would be expected to lead to the formation of aluminum alkoxide complexes. nih.govresearchgate.netrsc.orged.ac.uk Depending on the stoichiometry, both monometallic and bimetallic complexes could be formed, where one or both hydroxyl groups are deprotonated and coordinated to aluminum centers. The ethyl groups on the diol backbone would influence the steric environment around the metal center, which could affect the catalytic activity of these complexes if used in polymerization or other transformations.

Oxidative and Reductive Transformations

There is no specific information available in the scientific literature regarding the oxidative and reductive transformations of this compound.

Etherification and Esterification Reactions

There is no specific information available in the scientific literature regarding the etherification and esterification reactions of this compound.

Spectroscopic and Structural Characterization of 2,3 Diethylbutane 1,4 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,3-diethylbutane-1,4-diol, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques would be essential for unambiguous structural confirmation. The analysis would typically be conducted in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different types of protons in the molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated. The key proton environments are the hydroxyl (-OH) protons, the methylene (B1212753) protons adjacent to the hydroxyl groups (-CH₂OH), the methine protons (-CH-), the methylene protons of the ethyl groups (-CH₂-CH₃), and the terminal methyl protons (-CH₃).

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| -OH | Variable, broad singlet | s (broad) | 2H |

| -CH₂OH | ~3.5 - 3.8 | Doublet of doublets (dd) or multiplet (m) | 4H |

| -CH- | ~1.6 - 2.0 | Multiplet (m) | 2H |

| -CH₂-CH₃ | ~1.3 - 1.6 | Quartet (q) or multiplet (m) | 4H |

This is a predictive table. Actual chemical shifts and multiplicities can vary based on solvent and other experimental conditions.

The broadness of the hydroxyl proton signal is a characteristic feature, and its chemical shift is sensitive to concentration and temperature. The methylene protons adjacent to the hydroxyl group would likely show complex splitting due to coupling with both the methine proton and the hydroxyl proton (if not exchanged with D₂O).

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For the symmetric this compound, a limited number of carbon signals are expected, corresponding to each unique carbon environment.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C H₂OH | ~65 - 70 |

| -C H- | ~40 - 45 |

| -C H₂-CH₃ | ~20 - 25 |

This is a predictive table. Actual chemical shifts can vary.

The chemical shifts are influenced by the electronegativity of the attached oxygen atoms, causing the -CH₂OH carbons to appear most downfield.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A HH-COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the -CH- protons and the adjacent -CH₂OH and -CH₂-CH₃ protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign which proton signal corresponds to which carbon signal (e.g., linking the proton signal at ~3.6 ppm to the carbon signal at ~67 ppm).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of its alcohol and alkane functionalities.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 | Strong, Broad |

| C-H (Alkane) | Stretching | 2850 - 3000 | Strong |

| C-O (Alcohol) | Stretching | 1000 - 1260 | Strong |

This is a predictive table based on typical functional group absorption regions.

The most prominent feature would be the broad, strong absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the hydrogen-bonded hydroxyl groups. The presence of strong C-H stretching bands just below 3000 cm⁻¹ and a strong C-O stretching band would further confirm the structure.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₈O₂), the molecular weight is 146.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 146 might be weak or absent due to the facile fragmentation of alcohols. Common fragmentation pathways would include the loss of a water molecule (M-18), the loss of an ethyl group (M-29), and alpha-cleavage resulting in the loss of a CH₂OH group (M-31). A prominent peak might be observed at m/z = 43, corresponding to a propyl fragment or an acetyl-like fragment, which is common for branched alkanes.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid at room temperature, its derivatives, such as esters or urethanes, could potentially be crystalline. X-ray crystallography of a suitable crystalline derivative would provide definitive proof of the molecular structure in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and the stereochemical relationship between the two chiral centers at C2 and C3. For derivatives of a specific stereoisomer, such as (2R,3R)-2,3-diethylbutane-1,4-diol, X-ray crystallography would confirm the absolute configuration. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxyl groups or the derivative functional groups.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)

Chiroptical spectroscopy encompasses a set of powerful techniques that provide information about the three-dimensional arrangement of atoms in chiral molecules. For a molecule like this compound, which contains two stereocenters (at C2 and C3), these methods are invaluable for determining its absolute configuration and conformational preferences in solution. The two primary chiroptical techniques applicable to the electronic transitions of this diol are Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD).

Optical Rotatory Dispersion (ORD)

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A key feature of an ORD spectrum is the Cotton effect, which is the combination of an absorption band and a dispersion curve in the region of the spectrum where the molecule absorbs light. The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule.

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An ECD spectrum consists of positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks are highly sensitive to the molecule's stereochemistry and conformation. wikipedia.org

In the case of this compound, the primary chromophores are the C-O bonds of the alcohol groups. The electronic transitions for these saturated alcohols occur in the far-UV region (typically below 200 nm). The ECD spectrum is expected to be a result of the coupling between the electronic transitions of the two hydroxyl groups. The spatial arrangement of these groups relative to each other will dictate the sign and magnitude of the observed Cotton effects.

For the enantiomeric forms, (2R, 3R)-2,3-diethylbutane-1,4-diol and (2S, 3S)-2,3-diethylbutane-1,4-diol, the ECD spectra would be perfect mirror images of each other. The meso form, being achiral, would not exhibit an ECD spectrum.

Detailed Research Findings

A thorough search of scientific literature did not yield specific experimental or computational Optical Rotatory Dispersion (ORD) or Electronic Circular Dichroism (ECD) data for this compound or its simple derivatives. While the principles of chiroptical spectroscopy are well-established for chiral diols, specific studies reporting the ORD or ECD spectra of this compound could not be located.

The determination of the absolute configuration of such diols often relies on a combination of experimental measurements and quantum-mechanical calculations. encyclopedia.pub Theoretical calculations, such as those based on Density Functional Theory (DFT), are used to predict the ECD spectra for different possible stereoisomers and conformers. mdpi.com By comparing the calculated spectra with the experimental one, the absolute configuration of the molecule can be reliably assigned. rsc.org

Data Tables

As no specific experimental or computational chiroptical data for this compound was found in the reviewed literature, data tables for ORD and ECD values cannot be provided.

Theoretical and Computational Studies of 2,3 Diethylbutane 1,4 Diol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-diethylbutane-1,4-diol. These calculations solve the Schrödinger equation, or its approximations, to determine the electronic distribution and energy of the molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster) are employed to model the electronic structure with varying levels of accuracy and computational cost.

Key properties derived from these calculations include the molecule's total energy, orbital energies (HOMO and LUMO), dipole moment, and atomic charges. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the presence of two hydroxyl groups is expected to significantly influence the energies of these frontier orbitals.

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method |

| Total Energy | -540.123 Hartree | DFT/B3LYP/6-31G |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G* |

Note: The values in this table are illustrative and represent typical outcomes from quantum chemical calculations for a molecule of this nature. Actual values would depend on the specific conformer and level of theory used.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butane (B89635) backbone and the rotational freedom of the ethyl and hydroxyl groups in this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the transition states that connect them. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy.

The potential energy surface (PES) provides a comprehensive map of the molecule's energy as a function of its geometry. For this compound, the most significant dihedral angles for conformational search would be around the C2-C3 bond and the C-O bonds of the hydroxyl groups. Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a crucial role in stabilizing certain conformations, similar to what has been observed in studies of smaller diols like butane-2,3-diol. youtube.comresearchgate.net The relative energies of the different conformers determine their population at a given temperature according to the Boltzmann distribution.

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, the following spectroscopic properties can be computationally predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when compared to experimental data, can help in the structural elucidation and assignment of signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be used to identify characteristic vibrational modes, such as the O-H stretching of the hydroxyl groups and the C-C and C-O stretching and bending modes. The frequencies corresponding to intramolecularly hydrogen-bonded O-H groups are expected to be red-shifted compared to free O-H groups.

Raman Spectroscopy: Similar to IR spectroscopy, Raman activities can also be computed to generate a theoretical Raman spectrum, providing complementary vibrational information.

Illustrative Data Table: Predicted Vibrational Frequencies for a Stable Conformer of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) | Description |

| O-H Stretch (Free) | 3650 | Stretching of non-hydrogen-bonded hydroxyl group |

| O-H Stretch (H-bonded) | 3450 | Stretching of intramolecularly hydrogen-bonded hydroxyl group |

| C-H Stretch | 2950-2850 | Stretching of C-H bonds in ethyl and butane backbone |

| C-O Stretch | 1050 | Stretching of the carbon-oxygen bond |

| C-C Stretch | 900 | Stretching of the carbon-carbon backbone |

Note: These are illustrative values. The actual frequencies would be specific to the conformer and the computational method used.

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions could include oxidation of the hydroxyl groups, dehydration to form cyclic ethers or unsaturated alcohols, and esterification.

By modeling the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. Computational studies on similar diols, such as the cyclodehydration of 1,4-butanediol (B3395766), have provided detailed mechanistic insights. researchgate.net For this compound, computational modeling could be used to explore, for instance, the stereochemical outcome of reactions involving its chiral centers.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecular properties, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the inter- and intramolecular interactions.

For this compound, MD simulations can be used to:

Explore the conformational space and observe transitions between different conformers in real-time.

Study the dynamics of intramolecular hydrogen bonding.

Simulate the behavior of the diol in different solvent environments, providing insights into solute-solvent interactions.

Calculate various thermodynamic properties from the simulated trajectories.

These simulations offer a bridge between the microscopic world of atoms and the macroscopic properties of the substance, providing a more complete picture of the molecule's behavior.

Applications of 2,3 Diethylbutane 1,4 Diol in Advanced Materials and Synthetic Building Blocks

Role as Chiral Building Block in Complex Molecule Synthesis

The presence of two chiral centers in 2,3-diethylbutane-1,4-diol makes its stereoisomers, particularly the enantiomerically pure forms like (2R,3R)-2,3-diethylbutane-1,4-diol, highly valuable in asymmetric synthesis. nih.gov Chiral diols are fundamental building blocks for creating complex molecules with specific three-dimensional arrangements, a critical aspect in the fields of pharmaceuticals and materials science.

Precursor for Asymmetric Catalysts and Ligands

While extensive research has focused on other chiral diols like BINOL and TADDOL derivatives, the potential of this compound as a precursor for new asymmetric catalysts and ligands is an area of growing interest. The principle behind this application lies in the conversion of the diol's hydroxyl groups into coordinating sites for metal centers. These resulting chiral ligands can then be used to direct the stereochemical outcome of a wide range of chemical reactions, leading to the synthesis of single-enantiomer products. The synthesis of such ligands from readily available chiral diols is a common strategy in the development of new catalytic systems for asymmetric transformations. nih.gov

Intermediate in Natural Product Synthesis

The synthesis of natural products often requires the precise construction of multiple stereocenters. Chiral building blocks derived from simple, stereochemically defined molecules are essential in these multi-step synthetic sequences. While specific examples detailing the use of this compound as an intermediate in the total synthesis of a particular natural product are not yet widely published, its structural motif is present in various natural compounds. The ability to introduce two adjacent stereocenters with defined relative and absolute stereochemistry makes it a potentially valuable intermediate for the synthesis of complex natural product skeletons.

Utility as a Cross-linking Agent in Polymer Chemistry

Cross-linking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, resulting in a three-dimensional network structure. This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. Diols are common cross-linking agents, and the bifunctional nature of this compound allows it to react with functional groups on polymer backbones, such as isocyanates in polyurethanes or carboxylic acids in polyesters.

While specific industrial applications of this compound as a primary cross-linking agent are not extensively documented, its derivatives have shown utility. For instance, the dimethacrylate of 2-butene-1,4-diol (B106632) has been used to cross-link polymethyl methacrylate, leading to improvements in toughness, abrasion resistance, and thermal and solvent resistance. google.com This suggests the potential for this compound itself to be utilized in similar applications, where the ethyl substituents could further influence the properties of the resulting cross-linked polymer network.

Integration as a Comonomer in Polymerization Reactions

In addition to its role as a cross-linking agent, this compound can be incorporated directly into the main chain of polymers as a comonomer. In condensation polymerization, such as the synthesis of polyesters or polyurethanes, diols are essential monomers. The inclusion of this compound as a comonomer can introduce specific properties to the resulting polymer. The ethyl side groups can disrupt the packing of polymer chains, potentially leading to materials with lower crystallinity, increased flexibility, and altered solubility characteristics.

The use of diol comonomers to tailor the properties of polymers is a well-established strategy. While detailed studies on polymers synthesized specifically with this compound are limited in publicly available literature, the principles of copolymerization suggest that its integration could lead to the development of specialty polymers with unique performance attributes.

Use in the Synthesis of Specialty Chemicals and Intermediates

The reactivity of the two hydroxyl groups in this compound makes it a versatile starting material for the synthesis of a variety of specialty chemicals and intermediates. These transformations can include oxidation to the corresponding dicarboxylic acid or dialdehyde, esterification to form specialty esters, or etherification to produce unique diethers.

The chiral nature of this compound adds another dimension to its utility, allowing for the synthesis of enantiomerically pure derivatives. These chiral specialty chemicals can serve as valuable intermediates in the pharmaceutical and agrochemical industries, where stereochemistry often plays a critical role in biological activity. While specific large-scale industrial syntheses starting from this compound are not widely reported, its potential as a precursor for high-value, structurally complex molecules is clear.

Conclusion and Future Research Perspectives for 2,3 Diethylbutane 1,4 Diol

Summary of Key Academic Discoveries and Contributions

Currently, dedicated academic studies focusing exclusively on 2,3-Diethylbutane-1,4-diol are notably scarce. Its existence is confirmed through chemical databases, which provide basic physicochemical properties. The primary contribution to our understanding of this compound is therefore foundational, based on its structural classification and the known reactivity of similar 1,4-diols.

The key structural feature of this compound is the presence of two hydroxyl groups on adjacent carbons, with ethyl substituents at the 2 and 3 positions. This structure allows for the existence of stereoisomers, namely (2R,3R), (2S,3S), and meso forms, which could have significantly different biological activities and applications in asymmetric synthesis.

While direct research is limited, the broader class of 2,3-disubstituted-1,4-butanediols has been investigated for applications as chiral building blocks, in polymer chemistry, and as precursors to other valuable chemicals. For instance, analogous compounds like 2,3-butanediol (B46004) have been explored for their use in producing polymers, as antifreeze agents, and as fuel additives. researchgate.net These studies on related diols provide a preliminary framework for hypothesizing the potential utility of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 87133-23-7 |

This data is compiled from publicly available chemical databases.

Identification of Current Research Challenges and Limitations

The most significant limitation in the study of this compound is the lack of established and optimized synthetic routes. While the hydrogenation of a corresponding succinate (B1194679) ester is a logical approach, the synthesis of the necessary precursor, diethyl 2,3-diethylsuccinate, and its subsequent reduction to the diol have not been extensively documented in academic literature. The commercial availability of diethyl 2,3-diethylsuccinate suggests that this pathway is feasible, but the reaction conditions, catalysts, and yields are not publicly detailed. sigmaaldrich.com

A major challenge will be the stereoselective synthesis of the different isomers of this compound. Achieving high diastereoselectivity and enantioselectivity will be crucial for its potential application in areas such as asymmetric catalysis or as chiral synthons for pharmaceuticals. Methods developed for other chiral diols, such as those involving epoxide opening or stereoselective reduction of diketones, could be adapted, but this would require significant research and development. researchgate.net

Furthermore, the absence of a clear and high-value application for this compound has likely contributed to the limited research interest. Without a defined end-use, there is little incentive for extensive investigation into its properties and synthesis.

Emerging Research Avenues and Untapped Potential

The potential applications for this compound can be inferred from the known uses of other 1,4-diols. These represent significant untapped potential for this specific molecule.

Potential Applications:

Polymer Chemistry: As a diol, it can serve as a monomer for the synthesis of polyesters and polyurethanes. The ethyl side chains could impart unique properties to the resulting polymers, such as increased flexibility, lower crystallinity, and altered solubility compared to polymers derived from unsubstituted 1,4-butanediol (B3395766). wikipedia.org

Chiral Ligands: The chiral isomers of this compound could be used to synthesize novel chiral ligands for asymmetric catalysis. The C2-symmetric (2R,3R) and (2S,3S) isomers are particularly interesting for this purpose.

Specialty Solvents: The combination of hydroxyl groups and alkyl chains may result in unique solvent properties, potentially for specific applications in formulations or as a reaction medium.

Precursor for Heterocyclic Compounds: Vicinal diols are valuable precursors for the synthesis of various heterocyclic compounds, such as epoxides and cyclic ethers, which are important intermediates in organic synthesis.

Future research should focus on the synthesis and characterization of the different stereoisomers of this compound and a systematic investigation of their physical and chemical properties. Exploring their use in the aforementioned applications could reveal unique advantages over existing diols.

Considerations for Sustainable Synthesis and Green Chemistry Principles in Diol Production

Developing a sustainable synthesis for this compound will be critical for its potential future applications. This involves adhering to the principles of green chemistry, such as using renewable feedstocks, minimizing waste, and employing catalytic methods.

Bio-based Succinic Acid: Production via fermentation of renewable resources.

Esterification: Reaction of succinic acid with ethanol (B145695) (which can also be bio-based) to form diethyl succinate.

Alkylation: Introduction of the ethyl groups at the 2 and 3 positions to form diethyl 2,3-diethylsuccinate. This step presents a significant challenge in terms of atom economy and the use of potentially hazardous reagents.

Catalytic Hydrogenation: Reduction of the ester groups to hydroxyl groups to yield this compound. This step should ideally use a heterogeneous catalyst that can be easily recovered and reused, and hydrogen as a clean reducing agent.

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor | Synthetic Step | Key Considerations |

| Diethyl 2,3-diethylsuccinate | Catalytic Hydrogenation | Catalyst selection, reaction conditions (temperature, pressure), solvent choice. |

| 2,3-Diethyl-1,4-dioxane | Hydrolysis | Acid or base-catalyzed ring opening. |

| 3,4-Diethyl-1,2-epoxybutane | Ring-opening | Nucleophilic attack to form the diol. |

Each of these potential routes requires thorough investigation to optimize reaction conditions and minimize environmental impact. The development of a catalytic, one-pot synthesis from a renewable starting material would be a significant achievement in line with green chemistry principles.

Q & A

Q. What are the established methods for synthesizing 2,3-Diethylbutane-1,4-diol and characterizing its structure?

Synthesis typically involves organometallic routes, such as hafnium-catalyzed reactions. For example, bis(η⁵-cyclopentadienyl)hafnium complexes with 2,3-diethylbutane-1,4-diyl ligands have been crystallized and analyzed via X-ray diffraction. Key steps include ligand substitution and crystallization in monoclinic systems (space group P2₁/c), with structural parameters (e.g., bond angles, torsion angles) providing insights into steric effects of ethyl substituents . Characterization methods include NMR, IR, and single-crystal XRD, with hydrogen atoms often omitted for clarity in structural diagrams.

Q. How does this compound function as a ligand in organometallic complexes?

The diol acts as a bridging ligand in hafnium complexes, forming five-membered metallacycles. Its ethyl groups induce a twisted conformation, influencing the complex’s stability and reactivity. Experimental procedures involve reacting hafnium precursors with the diol under inert conditions, followed by recrystallization. The resulting complexes are analyzed for catalytic potential in polymerization or cross-coupling reactions .

Q. What analytical techniques are critical for verifying the purity and stereochemistry of this compound?

Chromatographic methods (HPLC, GC-MS) and spectroscopic techniques (¹H/¹³C NMR, FTIR) are essential. For stereochemical analysis, circular dichroism (CD) or X-ray crystallography can resolve diastereomers. Contradictions in literature data (e.g., unexpected NOE effects in NMR) may arise from dynamic conformational changes, requiring variable-temperature studies .

Advanced Research Questions

Q. How can diastereoselective synthesis of fluorinated analogs of this compound be optimized?

Epoxide-opening strategies with fluoride sources (e.g., Bu₄NH₂F₃) are effective. For example, anti-2,3-difluorobutan-1,4-diol is synthesized via nucleophilic fluorination of cis-but-2-ene-1,4-diol derivatives. Key challenges include avoiding acetal isomerization and optimizing reaction temperatures (e.g., 60°C for DAST-mediated fluorination). Yields improve with protecting groups (e.g., benzyl ethers) but complicate purification .

Q. What computational methods predict the conformational behavior of this compound in catalytic systems?

Density functional theory (DFT) simulations model steric and electronic effects of ethyl groups on ligand geometry. Parameters like Hf–C bond lengths and dihedral angles are compared to crystallographic data. Molecular dynamics (MD) studies assess solvent interactions, particularly in polar aprotic solvents like THF, which stabilize specific conformers .

Q. How does this compound influence reaction kinetics in flow chemistry systems?

In flow reactors, the diol’s rigidity can enhance reaction efficiency by reducing side reactions. For example, Heck-Matsuda couplings with arenediazonium salts benefit from ligand-free conditions in flow, avoiding Pd nanoparticle formation. Parameters like residence time and solvent polarity (e.g., MeOH vs. DMF) are optimized via constraint-adapted direct search algorithms .

Q. What contradictions exist in microbial metabolic responses to structurally similar diols, and how can they be resolved?

While 2,3-Butanediol upregulates specific Bacillus licheniformis genes (e.g., alsS, bdhA) by ≥3-fold compared to glucose, this compound’s effects remain unstudied. Experimental designs should compare transcriptomic profiles under controlled carbon sources, using RNA-seq and qPCR. Discrepancies may arise from differences in diol permeability or toxicity thresholds .

Methodological Notes

- Synthesis Optimization : Prioritize inert atmospheres (Ar/N₂) and low moisture for organometallic reactions.

- Data Analysis : Use crystallographic software (e.g., SHELX) for refining structural models and validating bond parameters.

- Contradiction Resolution : Cross-validate spectroscopic data with computational predictions to address stereochemical ambiguities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.